hemoglobin Higashitochigi
Description
Overview of Hemoglobinopathies and Variant Hemoglobins (B146990)
Hemoglobinopathies are a group of inherited blood disorders that involve abnormalities in the structure or production of hemoglobin, the protein in red blood cells responsible for oxygen transport. wikipedia.orgnymacgenetics.org These genetic conditions are among the most common single-gene disorders worldwide, with approximately 7% of the global population being carriers. nih.gov They are broadly classified into two main categories:
Thalassemias: These are quantitative disorders characterized by the reduced or absent synthesis of one or more of the globin chains that make up the hemoglobin molecule. wikipedia.orgnih.gov This leads to an imbalance in globin chain production. researchgate.net The main types are alpha-thalassemia and beta-thalassemia, with clinical severity ranging from mild anemia to life-threatening conditions requiring lifelong blood transfusions. nih.govnih.gov
Structural Hemoglobin Variants: These are qualitative disorders resulting from mutations, typically point mutations, in the globin genes, which lead to a single amino acid substitution in a globin chain. nih.govnih.gov Over 1,000 hemoglobin variants have been identified, many of which are clinically insignificant. nih.govwww.gov.uk However, some variants, such as Hemoglobin S (HbS), Hemoglobin C (HbC), and Hemoglobin E (HbE), are responsible for significant clinical syndromes like sickle cell disease. wikipedia.orgnih.gov Unstable hemoglobin variants are a specific subgroup that can lead to the breakdown of red blood cells (hemolysis). dynamed.com
The diagnosis of hemoglobinopathies involves a combination of laboratory techniques, including electrophoresis, high-performance liquid chromatography (HPLC), and molecular methods like DNA sequencing to identify the specific genetic mutations. wikipedia.orgmdpi.com
Historical Context of Hemoglobinopathy Discovery in Japan
The investigation of hemoglobinopathies in Japan began in 1959, a decade after the groundbreaking discovery of sickle cell hemoglobin in the United States. yamaguchi-u.ac.jpberkeley.edu Early research in Japan was notably marked by the study of Hemoglobin M (Hb M) variants, which are a cause of hereditary cyanosis (a bluish discoloration of the skin), also known as "hereditary nigremia". yamaguchi-u.ac.jp This initial phase established a foundation for hemoglobin research in the country.
As of recent reports, over 200 different abnormal hemoglobins have been identified in Japan. researchgate.netnih.gov Among the most frequently found are Hb J-Cape Town (an alpha-chain variant) and Hb Riyadh (a beta-chain variant). nih.gov While many variants are asymptomatic, clinically significant unstable hemoglobins, such as Hb Köln, and variants causing cyanosis, like Hb M-Hyde Park, have also been identified through clinical examinations rather than large-scale surveys. nih.gov This history underscores a continuous effort in Japan to characterize the unique spectrum of hemoglobinopathies within its population. researchgate.net
Genesis and Nomenclature of Hemoglobin Higashitochigi
This compound (Hb Higashitochigi) is a rare, unstable hemoglobin variant first discovered and reported in Japan. nih.govutah.edu Following established scientific convention, newly discovered hemoglobin variants are typically named after the geographic location—such as the city, district, or hospital—where the first individual (proband) with the variant was identified. dynamed.comoup.com
The defining molecular characteristic of this compound is a deletion of a single glycine (B1666218) amino acid from the beta-globin chain. nih.gov This deletion occurs at a position corresponding to either residue 24 (helical position B6) or 25 (helical position B7) of the chain. nih.govtandfonline.com
This specific genetic alteration renders the hemoglobin molecule unstable, which can lead to premature red blood cell destruction (hemolysis). yamaguchi-u.ac.jpnih.gov A notable clinical manifestation associated with this variant is cyanosis, a condition that arises from an increased level of deoxygenated or abnormal hemoglobin in the blood. nih.gov
Significance of Studying Rare Hemoglobin Variants in Molecular Medicine
The investigation of unstable variants, in particular, illuminates the molecular mechanisms that can lead to conditions like congenital hemolytic anemia. dynamed.com Furthermore, variants associated with cyanosis provide a window into the processes of hemoglobin oxidation and the formation of methemoglobin, a form of hemoglobin that cannot effectively carry oxygen. researchgate.net
This compound is particularly noteworthy because it, along with a similar variant named Hb Dothan, demonstrates a novel mechanism for the generation of an M-hemoglobin. grafiati.comashpublications.org Unlike typical M-hemoglobins that result from single amino acid substitutions in the heme pocket, Hb Higashitochigi's in-frame deletion alters the globin chain's tertiary structure, leading to methemoglobin formation. ashpublications.org Such discoveries expand the known landscape of disease pathology and underscore the importance of characterizing even the rarest of genetic variants. These studies are crucial for providing accurate diagnoses, facilitating appropriate genetic counseling for affected families, and advancing the broader field of molecular diagnostics. mdpi.com
Data Tables
Table 1: Summary of this compound Characteristics
| Feature | Description |
| Variant Name | This compound (Hb Ht) |
| Globin Chain Affected | Beta-globin (β-globin) |
| Molecular Defect | Deletion of a glycine residue at position β24(B6) or β25(B7). nih.gov |
| Classification | Unstable hemoglobin variant. yamaguchi-u.ac.jpnih.gov |
| Associated Clinical Finding | Cyanosis. nih.gov |
| Discovery Location | Japan. nih.govutah.edu |
| Significance | Represents a novel mechanism for M-hemoglobin generation through an in-frame deletion that alters the protein's tertiary structure. ashpublications.org |
Properties
CAS No. |
156798-49-1 |
|---|---|
Molecular Formula |
C14H23ClN4O3 |
Synonyms |
hemoglobin Higashitochigi |
Origin of Product |
United States |
Molecular Pathogenesis and Structural Aberrations of Hemoglobin Higashitochigi
Beta-Globin Chain Involvement in Hemoglobin Higashitochigi Structure
The structural abnormality in this compound is located within the beta-globin chain, one of the two types of polypeptide chains that form the adult hemoglobin tetramer (α2β2). nih.govwikipedia.org The beta-globin chain is encoded by the HBB gene on chromosome 11. nih.govarchivesofmedicalscience.com In this compound, a specific deletion mutation affects this chain, leading to a cascade of structural and functional consequences. nih.gov
Glycine (B1666218) Residue Deletion: Amino Acid Position β24(B6) or β25(B7)
The defining molecular feature of this compound is the deletion of a single glycine residue. This deletion occurs at either position β24, which corresponds to the B6 helix, or β25, corresponding to the B7 helix of the beta-globin chain. nih.govashpublications.org This seemingly minor alteration of a single amino acid has profound implications for the protein's structure.
Nucleotide Deletion in Genomic DNA (Codons 24-25: GGTGGT-to-GGT)
The deletion of the glycine residue at the protein level is a direct consequence of a three-nucleotide deletion in the genomic DNA. dnai.org Specifically, the sequence changes from GGTGGT, which codes for two consecutive glycine residues at codons 24 and 25, to GGT. dnai.org This in-frame deletion results in the loss of one of the two glycine residues, leading to a shortened but otherwise translationally correct beta-globin chain from that point onward. ashpublications.org
Conformational Changes and Heme Pocket Distortion Mechanisms Induced by the Mutation
The deletion of a glycine residue in the B-helix of the beta-globin chain instigates significant conformational changes. ashpublications.org This alteration in the primary structure disrupts the normal folding of the polypeptide chain, leading to a distorted tertiary structure. A critical consequence of this structural change is the distortion of the heme pocket. ashpublications.orgdnai.org The heme pocket is a hydrophobic crevice within the globin chain that enfolds the heme group, which is responsible for oxygen binding. nepjol.info The distortion of this pocket in this compound is believed to indirectly affect the binding of oxygen to the beta chain and impair the release of oxygen from the normal alpha chains within the tetramer. dnai.org A similar mechanism of M-hemoglobin generation through an in-frame deletion altering the tertiary structure and the E-helix has been observed in another variant, Hb Dothan. ashpublications.org
Genetic and Inheritance Patterns of Hemoglobin Higashitochigi
Gene Locus and Specific Mutation in the HBB Gene
Hemoglobin Higashitochigi is the result of a specific genetic alteration in the Hemoglobin Subunit Beta (HBB) gene. medlineplus.govmedlineplus.govwikipedia.org This gene is responsible for producing the beta-globin protein, a key component of adult hemoglobin (Hemoglobin A), which is essential for oxygen transport in the blood. medlineplus.govmedlineplus.gov The HBB gene is located on the short (p) arm of human chromosome 11 at position 15.5. wikipedia.org
The mutation giving rise to this compound is characterized by the deletion of a single amino acid, glycine (B1666218), from the beta-globin chain. nih.gov This deletion occurs at either position 24 (helical position B6) or 25 (helical position B7) of the protein. nih.gov This alteration leads to an unstable hemoglobin variant, which can result in clinical symptoms such as cyanosis (a bluish discoloration of the skin). nih.gov
Table 1: Genetic Profile of this compound
| Attribute | Description |
| Gene | HBB (Hemoglobin Subunit Beta) |
| Locus | Chromosome 11p15.5 |
| Protein | Beta-globin |
| Mutation Type | Deletion |
| Specific Change | Deletion of a glycine residue at position β24 or β25 |
Mode of Inheritance: Autosomal Transmission Considerations
Inherited disorders of hemoglobin, including structural variants like this compound, typically follow an autosomal recessive inheritance pattern. nih.gov In this mode of transmission, an individual must inherit two copies of the mutated HBB gene (one from each parent) to express the associated condition.
Individuals who inherit one mutated allele and one normal allele are known as carriers or heterozygotes. nih.gov Carriers are generally asymptomatic but can pass the mutated gene to their offspring. sicklecellsociety.org If two carriers have a child, there is a 25% chance with each pregnancy that the child will inherit two mutated alleles and be affected by the disorder, a 50% chance the child will be an asymptomatic carrier, and a 25% chance the child will inherit two normal alleles. sicklecellsociety.org
Pedigree Analysis in this compound Families
Pedigree analysis, a method of charting a family's history to trace the inheritance of a specific trait, is a fundamental tool in genetic counseling. For a rare variant like this compound, such analyses are documented in specific case reports. nih.gov In a typical autosomal recessive pattern, a pedigree would show the trait appearing in siblings, but not usually in their parents, offspring, or other relatives. The analysis of a family in which this compound was identified included a preschool-aged female and a male, indicating familial transmission. nih.gov
De Novo Mutation versus Inherited Alleles
Genetic variants can arise in two primary ways: they can be inherited from a parent or they can occur as a de novo mutation. A de novo mutation is a new genetic alteration that appears for the first time in a family member as a result of a mutation in a germ cell (egg or sperm) of one of the parents or in the fertilized egg itself. nih.gov
While studies have investigated de novo mutation rates in the HBB gene region, particularly in relation to other conditions like sickle cell disease, specific information on whether this compound can arise from a de novo mutation is not extensively documented. nih.gov The presence of the variant in multiple family members in the initial case report suggests it was transmitted as an inherited allele in that specific family. nih.gov
Genetic Modifiers and Interacting Loci
The clinical expression of hemoglobinopathies can be influenced by other genes, known as genetic modifiers. mdpi.comnih.gov While specific modifiers for this compound have not been identified, research into other beta-globin disorders like beta-thalassemia and sickle cell disease provides insight into potential interacting loci. mdpi.comnih.gov
A primary genetic modifier in these conditions is the level of fetal hemoglobin (HbF) production, which persists into adulthood. haematologica.orgresearchgate.net Higher levels of HbF can often lessen the severity of the disease by compensating for the defective adult hemoglobin. haematologica.org Several genetic loci have been identified that regulate HbF levels. mdpi.com
Another potential modifier is the co-inheritance of alpha-thalassemia, a condition affecting the alpha-globin chains. An imbalance in the production of alpha and beta-globin chains can exacerbate the clinical picture of a beta-globinopathy, and the reduced alpha-globin production in alpha-thalassemia can sometimes lead to a milder presentation. mdpi.comhaematologica.org
Table 2: Potential Genetic Modifiers in Beta-Globinopathies
| Gene/Locus | Role | Potential Impact on this compound |
| BCL11A | A zinc-finger protein that acts as a repressor of gamma-globin (fetal hemoglobin) gene expression. mdpi.com | Variants leading to lower BCL11A activity could increase HbF levels, potentially mitigating the instability of this compound. |
| HBS1L-MYB | An intergenic region that influences erythropoiesis and HbF production. mdpi.com | Polymorphisms in this region are associated with variable HbF levels and could influence clinical severity. |
| KLF1 | An erythroid transcription factor crucial for the switch from fetal to adult hemoglobin. mdpi.com | Variations in KLF1 can affect the level of gamma-globin expression, thereby modifying the phenotype. |
| HBA1/HBA2 | Genes encoding the alpha-globin protein chains. | Co-inheritance of alpha-thalassemia could reduce the imbalance between alpha- and unstable beta-chains, potentially leading to a milder clinical course. mdpi.comresearchgate.net |
Functional Hemoglobinopathy: Oxygen Transport and Affinity Alterations in Hemoglobin Higashitochigi
Aberrant Oxygen Binding Dynamics of Hemoglobin Higashitochigi
The fundamental role of hemoglobin is to bind oxygen in the high partial pressure environment of the pulmonary capillaries and release it in the lower partial pressure environment of the tissues. The mutation in this compound disrupts this process, causing it to bind oxygen more tightly than normal Hemoglobin A (HbA).
The deletion of the glycine (B1666218) residue in the B-helix of the β-globin chain is presumed to distort the local protein structure, affecting the heme pocket. This distortion alters the conformational transition between the deoxygenated (T, tense) state and the oxygenated (R, relaxed) state. In high-affinity hemoglobins (B146990), the equilibrium is shifted in favor of the R-state, which has a much higher affinity for oxygen. Consequently, Hb Higashitochigi readily binds oxygen in the lungs but fails to release it effectively to the tissues, which remain starved of oxygen.
Impact on Oxygen Dissociation Curve: Left Shift Characteristics
The relationship between the partial pressure of oxygen (PO₂) and the percentage of hemoglobin saturated with oxygen (SO₂) is graphically represented by the oxygen-hemoglobin dissociation curve (ODC). For normal HbA, this curve has a characteristic sigmoidal shape, which is crucial for efficient oxygen transport.
In the case of this compound, the increased oxygen affinity results in a significant "left shift" of the ODC. This means that for any given PO₂, a higher percentage of Hb Higashitochigi is saturated with oxygen compared to HbA. While this facilitates oxygen loading in the lungs, it severely impairs unloading in the peripheral tissues, where the PO₂ is lower.
Interactive Table: Comparison of Oxygen Saturation at Various Partial Pressures
This table presents illustrative data comparing typical values for normal Hemoglobin A with those expected for a generic high-affinity variant like this compound, demonstrating the left-shift characteristic.
| Partial Pressure of Oxygen (PO₂ in mmHg) | Typical HbA Saturation (%) | Illustrative High-Affinity Hb Saturation (%) |
| 20 | 35 | 60 |
| 27 (Normal P50) | 50 | 75 |
| 40 (Venous) | 75 | 90 |
| 60 | 90 | 96 |
| 100 (Arterial) | 98 | 99 |
Alterations in P50 Values Reflecting Increased Oxygen Affinity
The P50 value is a standard measure of hemoglobin's oxygen affinity. It represents the partial pressure of oxygen at which hemoglobin is 50% saturated. For normal adult hemoglobin (HbA) under standard physiological conditions (pH 7.4, 37°C), the P50 is approximately 26-27 mmHg. nih.govacutecaretesting.orgderangedphysiology.com
Mechanisms of Impaired Oxygen Release to Tissues
The impaired release of oxygen by this compound is a direct consequence of its stabilized R-state conformation. The T-state, which is the low-affinity form, is essential for releasing oxygen in the tissues. The glycine deletion in Hb Higashitochigi is believed to destabilize the T-state, making the transition from the R-state to the T-state energetically unfavorable.
Even at the low PO₂ levels found in capillaries, the hemoglobin molecule remains preferentially in its high-affinity R-state, retaining its bound oxygen. This leads to a reduced oxygen delivery gradient between the red blood cells and the tissue mitochondria, resulting in cellular hypoxia and the clinical presentation of cyanosis.
Influence on Cooperative Oxygen Binding
Cooperative binding is the mechanism whereby the binding of one oxygen molecule to a heme group increases the affinity of the remaining heme groups for oxygen. This property, reflected in the sigmoidal shape of the ODC, is crucial for maximizing both oxygen loading in the lungs and unloading in the tissues. Cooperativity is often quantified by the Hill coefficient (n). For normal hemoglobin, the Hill coefficient is typically around 2.8.
In many high-affinity hemoglobin variants, cooperativity can be altered. Although specific data for Hb Higashitochigi is unavailable, some high-affinity variants exhibit reduced cooperativity. This occurs because the molecule is already biased towards the R-state, diminishing the energetic difference between the successive binding of oxygen molecules. A reduction in the Hill coefficient would result in a less sigmoidal, more hyperbolic ODC, further impairing the physiological responsiveness of oxygen delivery.
Interactions with Allosteric Effectors (e.g., 2,3-Bisphosphoglycerate (B1242519), pH, CO₂)
The oxygen affinity of hemoglobin is modulated by several allosteric effectors, which are crucial for adapting oxygen delivery to metabolic needs. These include 2,3-bisphosphoglycerate (2,3-BPG), protons (pH, the Bohr effect), and carbon dioxide (CO₂). These effectors typically bind to and stabilize the T-state of hemoglobin, thus decreasing oxygen affinity and promoting oxygen release (shifting the ODC to the right).
In high-affinity hemoglobinopathies like Higashitochigi, the response to these allosteric effectors is often blunted.
2,3-Bisphosphoglycerate (2,3-BPG): This molecule, present in red blood cells, is a key regulator of oxygen affinity. It binds to a specific site on deoxyhemoglobin, stabilizing the T-state. The structural changes in Hb Higashitochigi may alter the 2,3-BPG binding site, reducing its effectiveness. A diminished response to 2,3-BPG means that even when the body attempts to compensate for hypoxia by producing more of this effector, the hemoglobin's affinity remains pathologically high.
pH and CO₂ (Bohr Effect): In metabolically active tissues, increased CO₂ production leads to a decrease in pH (increased acidity). This acidic environment normally promotes oxygen release—a phenomenon known as the Bohr effect. The stabilization of the R-state in Hb Higashitochigi likely reduces the conformational flexibility needed for the Bohr effect to occur efficiently, thereby impairing the targeted delivery of oxygen to the most active tissues.
Analytical and Diagnostic Strategies for Hemoglobin Higashitochigi Identification
Conventional Electrophoretic Techniques: Limitations and Interpretations
Conventional electrophoretic techniques, such as cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis, are foundational screening tools for hemoglobin variants. wikipedia.orgmedscape.commedlineplus.govclevelandclinic.org These methods separate hemoglobin molecules based on their net electrical charge, which is influenced by the amino acid composition of the globin chains. wikipedia.orghematology.org In alkaline electrophoresis (pH 8.4-8.6), most abnormal hemoglobins (B146990), which often result from the substitution of a charged amino acid for a neutral one or vice versa, will migrate at different speeds compared to normal adult hemoglobin (HbA). wikipedia.org
High-Performance Liquid Chromatography (HPLC) for Variant Separation
High-performance liquid chromatography (HPLC) is a powerful automated technique for the separation, identification, and quantification of hemoglobin variants. nih.govimpactfactor.orggeneticsmr.com In cation-exchange HPLC, hemoglobin molecules are separated based on their interaction with a negatively charged stationary phase. The elution of different hemoglobins is achieved by a gradient of increasing ionic strength, with each variant having a characteristic retention time. youtube.com
HPLC offers excellent resolution and reproducibility, allowing for the detection of many abnormal hemoglobins. nih.gov For a variant like Hemoglobin Higashitochigi, HPLC would be expected to show a distinct peak with a specific retention time, allowing for its differentiation from other variants. While specific chromatograms for this compound are not widely published, the technique's ability to separate variants based on subtle differences in their protein structure makes it a crucial tool in the diagnostic process. nih.gov
Table 1: General Principles of HPLC in Hemoglobin Variant Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Typically a cation-exchange column with a negatively charged resin. |
| Mobile Phase | A buffer system with a gradient of increasing ionic strength. |
| Separation Principle | Based on the differential binding affinity of hemoglobin variants to the stationary phase. |
| Detection | Absorbance is measured at a specific wavelength (e.g., 415 nm) to quantify the eluting hemoglobin fractions. |
| Output | A chromatogram showing peaks corresponding to different hemoglobin variants with specific retention times. |
Capillary Electrophoresis (CE) for Hemoglobin Profiling
Capillary electrophoresis (CE) is another high-resolution separation technique used for hemoglobin analysis. nih.govalliedacademies.orgnih.govtrivitron.com In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. hematology.org When a high voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio. trivitron.com This method provides rapid and automated analysis with excellent resolution. nih.govtrivitron.com
CE can effectively separate many hemoglobin variants, including those that are difficult to resolve by conventional electrophoresis. nih.govnih.gov For this compound, CE would offer a precise method for its identification based on its unique electrophoretic mobility within the capillary system. The resulting electropherogram would display a distinct peak corresponding to this variant. hematology.org
Isoelectric Focusing (IEF) Applications in Hemoglobin Variant Analysis
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. nih.govcapes.gov.bruw.eduariseinitiative.org In IEF, proteins migrate through a pH gradient until they reach the point where their net charge is zero, at which they stop moving. ariseinitiative.org This method is capable of distinguishing between proteins that differ in their pI by as little as 0.01 pH units. capes.gov.br
IEF is particularly useful for resolving hemoglobin variants that have similar charges at a fixed pH and are therefore not well separated by conventional electrophoresis. nih.gov Given the nature of the mutation in this compound (a deletion of a neutral amino acid), IEF would be a highly effective method for its identification, as even minor changes to the protein's structure can alter its isoelectric point. nih.gov
Spectrophotometric Characterization of Abnormal Hemoglobins
Spectrophotometry is a fundamental technique used to characterize hemoglobin and its derivatives based on their unique light absorption spectra. wikilectures.euacutecaretesting.orgnih.govtruman.edu Different forms of hemoglobin, such as oxyhemoglobin, deoxyhemoglobin, and methemoglobin, have distinct absorption peaks in the visible light spectrum. wikilectures.eu
This compound is associated with cyanosis, which suggests an increased tendency to form methemoglobin, a form of hemoglobin where the iron in the heme group is in the ferric (Fe3+) state rather than the ferrous (Fe2+) state and cannot bind oxygen. nih.govwikipedia.org Spectrophotometric analysis can be used to quantify the levels of methemoglobin in a blood sample, which would be expected to be elevated in individuals with this compound. The absorption spectrum of methemoglobin typically shows a characteristic peak around 630 nm. wikilectures.eu
Table 2: Key Absorption Maxima of Hemoglobin Derivatives
| Hemoglobin Derivative | Absorption Maxima (nm) |
|---|---|
| Oxyhemoglobin | ~541, ~577 |
| Deoxyhemoglobin | ~555 |
| Methemoglobin | ~500, ~631 |
Molecular Genetic Diagnostics: DNA Sequencing and Deletion Analysis
The definitive diagnosis of hemoglobin variants is achieved through molecular genetic testing. cincinnatichildrens.orgresearchgate.netcincinnatichildrens.org DNA sequencing of the globin genes allows for the precise identification of the underlying mutation. researchgate.net For this compound, sequencing of the beta-globin gene (HBB) would reveal the specific deletion of the glycine (B1666218) codon at either position 24 or 25. nih.gov
This molecular approach provides a conclusive diagnosis and is essential for genetic counseling and understanding the inheritance pattern of the disorder. Deletion analysis may also be employed to rule out larger deletions in the globin gene clusters that can cause other hemoglobinopathies. cincinnatichildrens.org
Oxygen Equilibrium Curve and P50 Measurement Methodologies
The oxygen-hemoglobin dissociation curve illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen (SO2). wikipedia.orgnih.govlitfl.com The P50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated and is a measure of hemoglobin's affinity for oxygen. researchgate.net
This compound is reported to have decreased oxygen affinity. ithanet.eu This would be reflected in a rightward shift of the oxygen-hemoglobin dissociation curve and an increased P50 value. nih.gov This means that at a given partial pressure of oxygen, this compound will release oxygen more readily to the tissues. litfl.com The measurement of the oxygen equilibrium curve and P50 is typically performed using specialized equipment that exposes a blood sample to varying oxygen concentrations and measures the corresponding oxygen saturation. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hemoglobin A (HbA) |
| Oxyhemoglobin |
| Deoxyhemoglobin |
| Methemoglobin |
| Carboxyhemoglobin |
Epidemiological Context and Geographic Distribution of Hemoglobin Higashitochigi
Incidence and Prevalence within Japanese Populations
The incidence and prevalence of Hemoglobin Higashitochigi at a national level in Japan are exceptionally low, to the point of being virtually non-existent in general population screenings. The variant was first identified in a single Japanese family in 1993, and it is believed to be a "private" or family-specific variant, meaning it is likely confined to the descendants of the original carriers nih.gov.
Table 1: Comparative Frequency of Hemoglobin Variants in Japan
| Hemoglobin Variant Category | Estimated Frequency | Data Source |
|---|---|---|
| All Abnormal Hemoglobins (B146990) | 1 per 2,350 individuals | nih.gov |
| Beta-thalassemia carriers | 1 per 1,000 individuals | nih.gov |
| Alpha-thalassemia carriers | 1 per 3,500 individuals | nih.gov |
Geographic Clustering and Founder Effects
The name "Higashitochigi" strongly implies a distinct geographic origin of the variant in the former Higashitochigi district of Tochigi Prefecture, Japan. This naming convention is common for rare hemoglobin variants, linking them to the locality where they were first discovered. This geographical specificity is a classic indicator of a potential founder effect.
A founder effect occurs when a new population is established by a small number of individuals, whose gene pool may differ by chance from the source population calstate.edugaucherdisease.org. If one of the "founders" carries a rare genetic mutation, that mutation can become disproportionately common in subsequent generations within that isolated or localized population calstate.edugaucherdisease.org. While many Japanese hemoglobin variants are spread throughout the country, some, like Hb Ube-2, demonstrate significant local clustering, which supports the founder effect hypothesis for regionally-named variants nih.gov. Given that Hb Higashitochigi has only been reported in one family, it represents a quintessential example of a rare mutation that has not spread widely, likely originating from a single ancestral mutation event within that specific geographic area.
Demographic Analysis of Affected Individuals and Carriers
The initial and only documented report of this compound provided limited demographic details. The variant was identified in members of a single family, including a preschool-aged child, an adult female, and an adult male nih.gov. This indicates that the variant can be carried by and affect both sexes and can be identified from a very young age. Beyond this initial case report, no further demographic data, such as the prevalence across different age groups or the carrier rate within the specific region of Tochigi, has been published. This lack of data is a direct consequence of the variant's extreme rarity.
Cross-National Comparative Epidemiological Perspectives
This compound has not been identified in any population outside of Japan. Its specific genetic nature—a deletion in the HBB gene—and its geographically-linked name place it among the many unique, localized hemoglobin variants found globally medlineplus.govwikipedia.org. The global distribution of hemoglobinopathies is highly varied; for instance, HbS (sickle cell) is most common in individuals of African descent, while HbE is prevalent in Southeast Asian populations wikipedia.org.
Rare variants like Hb Higashitochigi are typically absent from international databases and large-scale screening programs in other countries. This is expected for a mutation that likely arose from a single, relatively recent event within the historically isolated Japanese island population nih.gov. Therefore, from a cross-national perspective, Hb Higashitochigi is considered a non-entity in global epidemiological surveys of hemoglobin variants.
Significance of Rare Variants in Global Hemoglobinopathy Burden
Globally, the health burden of hemoglobinopathies is overwhelmingly caused by highly prevalent variants such as sickle cell disease and the thalassemias. These conditions affect millions of people and represent a significant public health challenge, particularly in endemic regions across Africa, the Mediterranean, and Southeast Asia.
However, the study of extremely rare variants like this compound holds significant scientific importance for several reasons:
Genotype-Phenotype Correlation: They provide unique opportunities to understand the relationship between specific genetic mutations in the globin genes and their clinical expression. For example, Hb Higashitochigi was identified as an unstable variant associated with cyanosis, offering insights into the structural stability of the hemoglobin molecule nih.gov.
Diagnostic Challenges: The existence of thousands of rare variants can interfere with routine diagnostic tests, such as measurements of glycated hemoglobin (HbA1c) in diabetic patients, underscoring the need for awareness and advanced testing methods in clinical chemistry nih.gov.
While a single rare variant does not contribute significantly to the global disease burden, the collective knowledge gained from identifying and characterizing them is invaluable to the fields of genetics, hematology, and diagnostics.
Pathophysiological Mechanisms Associated with Hemoglobin Higashitochigi
Molecular Basis of Chronic Cyanosis in Hemoglobin Higashitochigi Carriers
Chronic cyanosis, a persistent bluish discoloration of the skin and mucous membranes, is a hallmark clinical sign in individuals carrying this compound. Cyanosis generally becomes apparent when the concentration of deoxygenated hemoglobin in the capillaries exceeds a certain threshold nih.govutmb.edu. In the context of this specific hemoglobin variant, the underlying molecular mechanisms are multifactorial.
The primary driver of cyanosis in carriers of some abnormal hemoglobins (B146990) is the formation of methemoglobin. Methemoglobinemia occurs when the iron atom within the heme group is oxidized from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state utmb.edumedscape.commedlineplus.gov. This alteration renders the hemoglobin molecule incapable of binding and transporting oxygen medscape.commedlineplus.gov. The inherent instability of this compound likely makes it more susceptible to oxidative stress within the erythrocyte, promoting the conversion to methemoglobin and leading to a state of functional anemia and cyanosis that does not resolve with oxygen therapy medscape.comnih.gov.
Furthermore, some unstable hemoglobin variants can exhibit low oxygen affinity, meaning they release oxygen more readily to the tissues. While this might seem beneficial, it results in a higher proportion of deoxygenated hemoglobin in the venous and capillary blood at any given time, contributing to a cyanotic appearance nih.gov. The structural alteration in this compound may influence its oxygen-binding properties, although the primary mechanism of cyanosis is often linked to its instability and tendency for oxidation.
Table 1: Mechanisms of Cyanosis in Hemoglobinopathies
| Mechanism | Pathophysiological Consequence | Relevance to this compound |
| Methemoglobin Formation | Oxidation of heme iron (Fe²⁺ → Fe³⁺), rendering hemoglobin unable to bind oxygen. medscape.commedlineplus.gov | High likelihood due to the inherent instability of the variant, leading to increased oxidative stress. nih.gov |
| Low Oxygen Affinity | Hemoglobin releases oxygen more readily, increasing the concentration of deoxygenated hemoglobin in peripheral blood. | A possible contributing factor, although instability and oxidation are considered primary drivers for cyanosis in such variants. |
| Sulfhemoglobinemia | Formation of an irreversible, abnormal hemoglobin that cannot carry oxygen. nih.gov | Less common, but can be induced by the same oxidative stressors that cause methemoglobinemia. |
Cellular Consequences of Unstable Hemoglobin Formation
The deletion in the β-globin chain of this compound disrupts the delicate structural integrity of the hemoglobin tetramer, leading to molecular instability mhmedical.com. This instability has profound consequences at the cellular level, primarily affecting the red blood cells (erythrocytes).
Unstable hemoglobin molecules have a tendency to denature and precipitate within the erythrocyte. These precipitates of denatured globin chains aggregate to form inclusions known as Heinz bodies nih.govmhmedical.comwikipedia.org.
Key cellular consequences include:
Heinz Body Formation: These inclusions attach to the inner surface of the erythrocyte membrane nih.govmhmedical.com. This process is driven by oxidative damage and the cross-linking of globin chains wikipedia.org.
Reduced Erythrocyte Deformability: The presence of rigid Heinz bodies tethered to the cell membrane significantly decreases the flexibility of the red blood cell nih.govnih.govashpublications.org. This impaired deformability hinders the cell's ability to navigate through the narrow capillaries of the microcirculation, particularly within the spleen mhmedical.com.
Membrane Damage and Hemolysis: As erythrocytes containing Heinz bodies pass through the spleen, splenic macrophages attempt to remove the inclusions. This "pitting" process results in a loss of the cell membrane, leading to the formation of "bite cells" and spherocytes, which are more susceptible to destruction nih.gov. The damage to the membrane and the reduced deformability ultimately lead to premature destruction of the red blood cells, a process known as hemolysis. This extravascular hemolysis is a primary cause of the chronic hemolytic anemia seen in individuals with unstable hemoglobins mhmedical.comganeshdiagnostic.comdovemed.com.
Erythrocytic Responses to Altered Oxygen Affinity
Hemoglobin variants can be broadly categorized by their affinity for oxygen. High-affinity hemoglobins bind oxygen more tightly, impairing its release to the tissues, while low-affinity hemoglobins release it more readily mdpi.comoncohemakey.com.
In the case of this compound, the clinical picture is dominated by its instability. However, many unstable variants also exhibit altered oxygen affinity, which influences the erythrocytic response. If an unstable hemoglobin also possesses high oxygen affinity, the resulting tissue hypoxia triggers an increase in erythropoietin (EPO) production by the kidneys mdpi.comkarger.comresearchgate.net. This hormonal signal stimulates the bone marrow to increase red blood cell production (erythropoiesis), leading to erythrocytosis (an abnormally high red blood cell count) karger.comnih.gov. This erythrocytosis can sometimes mask the underlying anemia caused by hemolysis ganeshdiagnostic.commdpi.com.
Conversely, if the variant has low oxygen affinity, the enhanced oxygen delivery to the kidneys may suppress EPO production, potentially worsening the anemia caused by hemolysis mdpi.com. For a patient with this compound, the net hematological picture—the balance between hemolysis-induced anemia and any potential erythrocytic response to altered oxygen affinity—depends on the specific functional properties of this unique variant.
Compensatory Mechanisms in Oxygen Homeostasis
The body employs several compensatory mechanisms to maintain oxygen homeostasis in the face of challenges posed by abnormal hemoglobins like Higashitochigi nih.govnih.govresearchgate.netbioiron.org. These mechanisms aim to counteract the effects of both hemolysis and altered oxygen transport.
Increased Erythropoiesis: The chronic hemolytic anemia resulting from the instability of this compound leads to a persistent compensatory increase in red blood cell production. This is reflected in an elevated reticulocyte count in the peripheral blood ganeshdiagnostic.combmj.com. The degree of reticulocytosis often correlates with the severity of the hemolysis.
Erythropoietin (EPO) Regulation: As mentioned, tissue oxygen levels, particularly in the kidneys, are the primary regulators of EPO production karger.comresearchgate.net. In high-affinity hemoglobin states, the perceived hypoxia stimulates EPO, leading to erythrocytosis mdpi.comnih.gov. This serves as a crucial compensatory mechanism to increase the total oxygen-carrying capacity of the blood, thereby improving oxygen delivery to tissues despite the impaired release from each hemoglobin molecule.
Cardiovascular Adjustments: In states of chronic anemia or significant tissue hypoxia, the cardiovascular system may adapt by increasing cardiac output to enhance the rate of blood flow and oxygen delivery to peripheral tissues.
Table 2: Expected Laboratory Findings in a Carrier of this compound
| Parameter | Expected Finding | Pathophysiological Rationale |
| Hemoglobin (Hb) Level | Decreased to Normal | Reflects the balance between hemolysis (decreases Hb) and compensatory erythropoiesis, which can sometimes normalize the level. mhmedical.comganeshdiagnostic.com |
| Reticulocyte Count | Increased | Compensatory response from the bone marrow to premature red blood cell destruction (hemolysis). ganeshdiagnostic.combmj.com |
| Peripheral Blood Smear | Anisocytosis, poikilocytosis, polychromasia, basophilic stippling, "bite cells". mhmedical.comganeshdiagnostic.com | Morphological evidence of hemolysis and increased red blood cell turnover. |
| Supravital Stain | Presence of Heinz bodies | Visualization of precipitated, denatured hemoglobin within erythrocytes. nih.govoncohemakey.com |
| Oxygen Saturation (Pulse Oximetry) | Falsely Low | The presence of methemoglobin can interfere with standard pulse oximetry readings, suggesting hypoxemia even with normal arterial oxygen pressure. nih.gov |
| Haptoglobin | Decreased or Absent | Binds to free hemoglobin released during hemolysis; levels are depleted in chronic hemolytic states. mhmedical.comganeshdiagnostic.com |
| Indirect Bilirubin & LDH | Increased | Markers of increased red blood cell breakdown. mhmedical.comganeshdiagnostic.com |
Differential Pathophysiological Manifestations in Heterozygous Individuals
Unstable hemoglobinopathies, including those caused by variants like this compound, are typically inherited as autosomal dominant traits. This means that individuals who are heterozygous—carrying one mutated β-globin gene and one normal β-globin gene—will express the clinical phenotype mhmedical.combmj.com. Homozygous states for such severe unstable variants are generally considered to be incompatible with life mhmedical.comganeshdiagnostic.com.
The clinical severity in heterozygous individuals can be highly variable, ranging from a mild, compensated hemolytic state to severe, transfusion-dependent anemia bmj.comnih.gov. This variability is influenced by several factors:
Degree of Instability: The specific amino acid deletion in this compound dictates the extent of its structural instability. More unstable variants lead to greater precipitation, more significant Heinz body formation, and consequently, more severe hemolysis.
Co-inheritance of Other Genetic Factors: The clinical expression can be significantly modified by the simultaneous inheritance of other genetic conditions, such as α-thalassemia or enzymatic defects like G6PD deficiency, which can exacerbate oxidative stress and hemolysis wikipedia.org.
Oxidative Stress: Exposure to oxidant drugs (e.g., certain sulfonamides) or infections can increase oxidative stress on the red blood cells, triggering acute hemolytic crises even in individuals who are otherwise clinically stable ganeshdiagnostic.combmj.com.
Because this compound is a β-chain variant, clinical manifestations such as anemia and cyanosis typically become apparent after the first few months of life, as the production of fetal hemoglobin (HbF, α₂γ₂) declines and is replaced by adult hemoglobin containing the abnormal β-chain (HbA, α₂β₂) mhmedical.comoncohemakey.com.
Experimental Models and Research Methodologies in Hemoglobin Higashitochigi Studies
In Vitro Studies of Hemoglobin Higashitochigi Structure and Function
In vitro studies are fundamental to characterizing the structural and functional consequences of the glycine (B1666218) deletion in this compound. These studies, performed outside a living organism, allow for a controlled examination of the protein's properties. Key areas of investigation include:
Oxygen-Binding Affinity: Techniques such as spectrophotometry are used to generate oxygen-hemoglobin dissociation curves. These curves reveal the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. For unstable variants like Higashitochigi, a shift in this curve to the left (increased oxygen affinity) or right (decreased oxygen affinity) compared to normal Hemoglobin A provides critical insights into its oxygen transport capacity.
Mechanical and Thermal Stability: The instability of this compound can be quantitatively assessed using methods like the heat stability test and the isopropanol (B130326) precipitation test. In these assays, the hemoglobin solution is subjected to heat or an organic solvent, and the rate and amount of precipitation are measured. Increased precipitation compared to Hemoglobin A is indicative of reduced stability.
Analysis of Hemolysis: The instability of this variant can lead to premature destruction of red blood cells (hemolysis). nih.gov In vitro assays can measure the rate of hemolysis under various conditions, providing a cellular-level understanding of the disease mechanism.
Detailed findings from such studies on this compound would typically be presented in a format similar to the table below, comparing its properties to that of normal adult hemoglobin (Hemoglobin A).
| Parameter | Hemoglobin A (Normal) | This compound |
| Oxygen Affinity (P50) | Normal | Altered (Increased or Decreased) |
| Heat Stability | Stable | Unstable |
| Isopropanol Precipitation | No Precipitation | Precipitation |
| Mechanical Stability | Stable | Reduced |
Recombinant Hemoglobin Expression Systems for Variant Analysis
The rarity of this compound in the population makes it challenging to obtain sufficient quantities for detailed biochemical and biophysical analysis. Recombinant DNA technology offers a powerful solution to this problem by enabling the production of this variant in controlled laboratory settings. figshare.comnih.govresearchgate.net
The general workflow for producing recombinant this compound involves:
Gene Synthesis: The DNA sequence encoding the beta-globin chain with the specific glycine deletion is chemically synthesized.
Vector Construction: The mutated beta-globin gene, along with the normal alpha-globin gene, is inserted into an expression vector, which is a circular piece of DNA that can replicate within a host organism.
Host Expression: The expression vector is introduced into a host organism, typically Escherichia coli bacteria or yeast. The host's cellular machinery then transcribes and translates the globin genes to produce the alpha and mutated beta-globin chains.
Protein Folding and Assembly: The individual globin chains fold and assemble into the complete tetrameric this compound protein.
Purification: The recombinant hemoglobin is then purified from other host cell proteins using techniques like chromatography.
This approach allows researchers to generate large quantities of pure this compound for a wide range of structural and functional studies that would otherwise be impossible.
Molecular Dynamics Simulations and Computational Modeling of Hemoglobin Mutants
Molecular dynamics (MD) simulations and computational modeling are invaluable tools for understanding how the deletion of a single amino acid in this compound leads to its observed instability and altered function. nih.govnih.govfz-juelich.deelifesciences.org These in silico techniques use the principles of physics to simulate the movements and interactions of atoms within the protein over time.
For this compound, MD simulations can:
Analyze Protein Dynamics: Simulations can reveal changes in the flexibility and motion of different parts of the hemoglobin molecule. Increased flexibility in certain regions could explain the observed instability of the variant.
The table below summarizes the types of insights that can be gained from MD simulations of hemoglobin variants.
| Simulation Parameter | Potential Finding for this compound |
| Root Mean Square Deviation (RMSD) | Increased values may indicate structural instability. |
| Root Mean Square Fluctuation (RMSF) | Higher fluctuations in specific regions could pinpoint areas of increased flexibility. |
| Hydrogen Bond Analysis | Loss of critical hydrogen bonds could explain reduced stability. |
| Solvent Accessible Surface Area (SASA) | Changes may indicate altered protein folding or exposure of hydrophobic regions. |
Biophysical Characterization Techniques (e.g., X-ray Crystallography)
A detailed understanding of the three-dimensional structure of this compound is essential for explaining its properties. Biophysical techniques provide this atomic-level information.
X-ray Crystallography: This is a gold-standard technique for determining the precise 3D structure of proteins. To apply this to this compound, the purified recombinant protein is crystallized. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic coordinates of the protein. The resulting structure would reveal the precise conformational changes caused by the glycine deletion.
Spectroscopic Techniques: Various spectroscopic methods can provide complementary information about the structure and environment of the heme group, which is the oxygen-binding site.
UV-Visible Spectroscopy: Can be used to monitor the oxygenation state of the hemoglobin and to detect changes in the heme environment.
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., alpha-helices) of the protein, which may be altered in the unstable variant.
Development of Animal Models for this compound Pathophysiology
While in vitro and in silico studies provide a wealth of information about the molecular properties of this compound, understanding its effects on a whole organism requires the use of animal models. The development of a specific animal model for this rare variant would be a significant undertaking.
The most common approach would be to create a transgenic mouse model . This would involve introducing the gene for the mutated human beta-globin chain into the mouse genome. The resulting mice would then produce this compound, allowing researchers to study the long-term physiological consequences of this variant in a living system.
Such a model would be invaluable for investigating:
Hematological Parameters: Researchers could monitor red blood cell counts, hemoglobin levels, and markers of hemolysis to understand the in vivo stability of the red blood cells containing this compound.
Clinical Manifestations: The mice could be observed for signs of cyanosis and other clinical symptoms associated with this hemoglobinopathy.
Organ-Level Effects: The long-term effects of chronic cyanosis and potential hemolysis on various organs could be studied.
The development of such a model would be a critical step in fully elucidating the pathophysiology of this compound and in testing potential therapeutic strategies.
Comparative Analysis with Other Hemoglobin Variants
Distinguishing Hemoglobin Higashitochigi from Other Unstable Hemoglobins (B146990)
Unstable hemoglobins are a class of variants resulting from mutations that compromise the structural integrity of the hemoglobin molecule. This instability often leads to the precipitation of hemoglobin within red blood cells, forming inclusions known as Heinz bodies, which can damage the cell membrane and lead to premature destruction (hemolysis).
This compound's instability stems from the deletion of a glycine (B1666218) residue, a mutation that can induce significant conformational changes in the globin chain. nih.gov In contrast, many other unstable hemoglobins, such as Hemoglobin Köln or Hemoglobin Zürich, are the result of single amino acid substitutions. These substitutions can disrupt the delicate balance of forces that maintain the protein's three-dimensional structure in several ways:
Disruption of the Heme Pocket: The heme group, which contains the iron atom that binds oxygen, is nestled within a hydrophobic pocket of the globin chain. Mutations that alter the amino acids in this pocket can weaken the heme-globin linkage, leading to heme loss and subsequent instability.
Introduction of Charged Residues: The interior of the globin protein is largely nonpolar. The introduction of a charged amino acid into this hydrophobic core can severely disrupt the protein's folding and stability.
Disruption of Secondary Structure: Some mutations, like the substitution of a proline residue into an alpha-helical segment, can break the helical structure, leading to instability.
While the clinical presentation of unstable hemoglobinopathies can vary from asymptomatic to severe chronic hemolytic anemia, this compound is specifically associated with the clinical sign of cyanosis. nih.gov
| Feature | This compound | Other Unstable Hemoglobins (General) |
|---|---|---|
| Molecular Defect | Deletion of a glycine residue (β24 or β25) | Primarily single amino acid substitutions, also deletions or chain elongations |
| Mechanism of Instability | Disruption of the β-globin chain's secondary and tertiary structure due to deletion | Disruption of heme pocket, introduction of charged residues into the interior, disruption of secondary structure |
| Key Clinical Feature | Cyanosis | Varies from asymptomatic to severe hemolytic anemia; may include jaundice and splenomegaly |
| Cellular Pathology | Presumed formation of Heinz bodies and hemolysis | Formation of Heinz bodies, leading to red blood cell membrane damage and hemolysis |
Comparative Study with High Oxygen Affinity Hemoglobinopathies
High oxygen affinity hemoglobinopathies are characterized by a leftward shift in the oxygen-hemoglobin dissociation curve, meaning the hemoglobin binds oxygen more tightly and releases it less readily to the tissues. This impaired oxygen delivery leads to tissue hypoxia, which in turn stimulates the kidneys to produce more erythropoietin, the hormone that promotes red blood cell production. The result is a compensatory increase in red blood cell mass, a condition known as erythrocytosis or polycythemia.
This compound, as an unstable variant, is primarily associated with hemolysis and cyanosis, not erythrocytosis. nih.gov The underlying molecular mechanisms of these two classes of hemoglobin variants are distinct. Mutations causing high oxygen affinity are often located in regions of the hemoglobin molecule crucial for its allosteric transition from the low-affinity T (tense) state to the high-affinity R (relaxed) state, such as the α1β2 interface. By stabilizing the R state, these mutations impede the release of oxygen.
| Feature | This compound | High Oxygen Affinity Hemoglobins |
|---|---|---|
| Primary Functional Abnormality | Molecular instability | Increased oxygen affinity |
| Oxygen Delivery to Tissues | Not the primary defect, though instability can lead to methemoglobin formation which impairs oxygen transport | Impaired/decreased |
| Erythropoietin Levels | Typically normal or slightly elevated due to anemia | Elevated |
| Red Blood Cell Mass | Normal or decreased (anemia) | Increased (erythrocytosis/polycythemia) |
| Typical Clinical Presentation | Cyanosis, hemolytic anemia | Often asymptomatic, may have ruddy complexion, symptoms of hyperviscosity |
Structural and Functional Analogies with Other Glycine Deletion Variants
Deletions of amino acids in the globin chains represent a severe form of mutation that can significantly alter the protein's structure and function. A comparison with other deletion variants helps to contextualize the effects of the glycine deletion in this compound.
Hemoglobin Gun Hill (β91-95 deletion): This variant involves the deletion of five amino acid residues. This large deletion profoundly affects the heme pocket, resulting in beta chains that lack heme groups. ithanet.eunih.gov Functionally, Hb Gun Hill exhibits high oxygen affinity, a complete loss of cooperativity (heme-heme interaction), and an absent Bohr effect. researchgate.netnih.gov It is also an unstable hemoglobin.
Hemoglobin Leslie (β131 Gln deletion): The deletion of a single glutaminyl residue at this position, which is involved in the α1β1 subunit contact, leads to molecular instability. However, it does not cause significant changes in the hemoglobin's functional properties, such as oxygen affinity. ithanet.eu
Hemoglobin St. Antoine (β74-75 Gly-Leu deletion): The deletion of these two residues at the end of the E helix has been reported to have only minor consequences for the functional properties of the molecule. researchgate.net
The deletion in this compound, while only a single residue, likely disrupts the local conformation of the B helix of the beta-globin chain. Its primary reported consequence is instability leading to cyanosis, suggesting that, like Hb Leslie, the main effect is structural rather than a drastic alteration of oxygen binding properties as seen in Hb Gun Hill.
Contrasting Molecular Effects with Common Hemoglobin Variants (e.g., Hb S, Hb C, Hb E)
The most prevalent hemoglobin variants worldwide—Hb S, Hb C, and Hb E—provide a useful contrast to the rare deletion mechanism of this compound. These common variants are all caused by single amino acid substitutions in the beta-globin chain.
Hemoglobin S (β6 Glu→Val): The substitution of a nonpolar valine for a polar glutamic acid on the surface of the molecule creates a "sticky patch." In the deoxygenated state, this patch interacts with a complementary site on another hemoglobin molecule, leading to the formation of long, rigid polymers. These polymers distort red blood cells into a characteristic sickle shape, causing vaso-occlusion and chronic hemolytic anemia.
The molecular pathology of this compound—instability and precipitation due to a deletion—is fundamentally different from the polymerization of Hb S, the altered red cell properties of Hb C, or the combined structural and synthetic defect of Hb E.
| Hemoglobin Variant | Molecular Defect | Primary Molecular Effect | Major Clinical Consequence |
|---|---|---|---|
| Hb Higashitochigi | Deletion (β24 or β25 Gly) | Protein instability and precipitation | Cyanosis, hemolytic anemia |
| Hb S | Substitution (β6 Glu→Val) | Polymerization of deoxygenated hemoglobin | Sickle cell disease (vaso-occlusion, hemolysis) |
| Hb C | Substitution (β6 Glu→Lys) | Altered red blood cell properties, cellular dehydration | Mild to moderate hemolytic anemia |
| Hb E | Substitution (β26 Glu→Lys) | Structural change and creation of an aberrant splice site (reduced synthesis) | Mild microcytic anemia (thalassemia-like) |
Comparison with Hemoglobins Causing Methemoglobinemia or Polycythemia
Methemoglobinemia: This condition arises when the iron atom in the heme group is oxidized from its functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. Methemoglobin is incapable of binding and transporting oxygen, and its presence in high concentrations leads to cyanosis. Congenital methemoglobinemia is often caused by a group of variants known as M-hemoglobins (e.g., Hb M Boston, Hb M Iwate). In these variants, an amino acid substitution in the heme pocket stabilizes the iron in the ferric state. While unstable hemoglobins like Higashitochigi can have an increased rate of auto-oxidation to methemoglobin, leading to cyanosis, the primary defect is instability. In contrast, for M-hemoglobins, the primary defect is the inherent propensity for the iron to exist in the oxidized state.
Polycythemia: As detailed in section 9.2, polycythemia (or erythrocytosis) is the characteristic feature of hemoglobins with high oxygen affinity. These variants disrupt the normal oxygen delivery mechanism, triggering a physiological response to increase the number of oxygen-carrying red blood cells. This is a distinct pathophysiology from that of this compound, where the primary issue is the physical instability of the protein.
Future Research Avenues and Translational Implications
Advanced Molecular Characterization Techniques
A complete understanding of the pathophysiology of Hemoglobin Higashitochigi requires a detailed molecular and structural characterization beyond initial findings. Modern analytical methods can provide unprecedented insights into how the deletion of a single glycine (B1666218) residue leads to protein instability and clinical symptoms.
Advanced techniques such as high-resolution mass spectrometry can be employed to precisely determine the molecular weight of the variant globin chain, confirming the exact location of the glycine deletion. nih.gov Tandem mass spectrometry can further elucidate the amino acid sequence, providing definitive confirmation of the molecular defect. nih.gov At the genomic level, DNA sequencing, including next-generation sequencing (NGS), can identify the specific mutation in the HBB gene responsible for the glycine deletion. nih.gov This genetic information is crucial for developing targeted diagnostic tools and for understanding the inheritance pattern within affected families.
Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could be used to resolve the three-dimensional structure of this compound. This would reveal how the deletion disrupts the secondary and tertiary structure of the beta-globin chain, affects heme binding, and alters the quaternary structure of the hemoglobin tetramer. Such structural insights are vital for understanding the mechanisms of instability, increased oxidation, and impaired oxygen transport that characterize this variant.
| Technique | Application for this compound | Potential Insights |
| Mass Spectrometry | Precise molecular weight determination and amino acid sequencing of the variant β-globin chain. | Confirmation of glycine deletion and identification of any post-translational modifications. nih.gov |
| DNA Sequencing (NGS) | Identification of the specific mutation in the HBB gene. | Definitive genetic diagnosis and carrier screening. nih.gov |
| X-ray Crystallography | Determination of the high-resolution 3D structure of the hemoglobin tetramer. | Understanding the structural basis of instability and altered function. |
| Cryo-Electron Microscopy | Structural analysis of the hemoglobin molecule in different conformational states. | Insights into the dynamics of protein folding and unfolding. |
Precision Diagnostics Development for Rare Hemoglobinopathies
The rarity of this compound necessitates the development of precise and sensitive diagnostic methods to ensure accurate identification and to distinguish it from other causes of cyanosis and hemolytic anemia. Modern diagnostic workflows for hemoglobinopathies typically involve a multi-tiered approach.
Initial screening can be performed using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). mdpi.comcdc.gov These methods separate different hemoglobin variants based on their charge and size, and an abnormal peak would indicate the presence of a variant like this compound. nih.gov However, as some unstable hemoglobins (B146990) may not separate well from normal hemoglobin A, further specific tests are often required. haematologica.org
For a definitive diagnosis, molecular methods are the gold standard. Polymerase chain reaction (PCR)-based assays can be designed to specifically detect the deletion in the HBB gene associated with this compound. DNA sequencing, as mentioned earlier, provides the most comprehensive diagnostic information. nih.gov The development of a targeted genetic test for this specific variant would enable rapid and accurate diagnosis, facilitating appropriate clinical management and genetic counseling for affected individuals and their families.
| Diagnostic Method | Role in Diagnosing this compound | Advantages |
| HPLC | Initial screening for abnormal hemoglobin fractions. | Quantitative and automated. cdc.gov |
| Capillary Electrophoresis | Separation of hemoglobin variants based on charge-to-mass ratio. | High resolution and sensitivity. mdpi.com |
| Targeted PCR | Specific detection of the known glycine deletion. | Rapid and cost-effective for known mutations. |
| DNA Sequencing | Definitive identification of the underlying genetic mutation. | Comprehensive and can identify novel variants. nih.gov |
Gene Editing and Therapeutic Modalities for Hemoglobinopathies (Conceptual Research)
While currently conceptual, advancements in gene editing technologies offer a potential future therapeutic avenue for monogenic disorders like the one caused by this compound. Technologies such as CRISPR-Cas9 have revolutionized the field of genetic medicine by enabling precise modifications to the genome. ewadirect.com
For a condition caused by a deletion, a potential gene-editing strategy would involve homology-directed repair (HDR). nih.gov This process could theoretically be used to insert the missing glycine codon back into the correct location in the HBB gene in a patient's own hematopoietic stem cells. unite.it These corrected stem cells could then be transplanted back into the patient, where they would produce normal, stable beta-globin chains, thereby curing the disease.
Another conceptual approach involves the targeted disruption of repressors of fetal globin genes, which could be a mutation-independent strategy. unite.it By reactivating the production of fetal hemoglobin (HbF, α2γ2), which is naturally present during fetal development, the effects of the unstable beta-globin chains could be mitigated. Increased levels of HbF have been shown to ameliorate the clinical severity of other beta-hemoglobinopathies. nih.gov
It is important to emphasize that these approaches are still in the research phase and face significant challenges, including the efficiency and safety of gene delivery to hematopoietic stem cells and the potential for off-target effects. ewadirect.com
Elucidation of Long-Term Molecular and Cellular Adaptations
The chronic presence of an unstable hemoglobin variant like Higashitochigi, leading to persistent hemolysis and cyanosis, is expected to induce a range of long-term molecular and cellular adaptations. While specific long-term follow-up studies on this rare variant are not available, insights can be drawn from other unstable hemoglobinopathies.
Chronic hemolysis results in the continuous release of cell-free hemoglobin and heme into the plasma. mdpi.com This can lead to oxidative stress and inflammation, affecting vascular endothelial function. mdpi.com The body adapts by upregulating protective mechanisms, such as the production of haptoglobin and hemopexin, which bind free hemoglobin and heme, respectively. However, in cases of significant hemolysis, these systems can become overwhelmed.
The constant demand for new red blood cells to compensate for their premature destruction leads to erythroid hyperplasia in the bone marrow. nih.gov This can result in skeletal changes over time. The spleen, which is responsible for clearing damaged red blood cells, may become enlarged (splenomegaly). haematologica.org
Chronic cyanosis, a state of persistent low oxygen saturation in the blood, can lead to compensatory erythrocytosis, an increase in the total red blood cell mass, in an attempt to improve oxygen delivery to tissues. cambridge.org However, this can also increase blood viscosity, potentially leading to complications. cambridge.org Understanding these long-term adaptations is crucial for the comprehensive management of patients with unstable hemoglobin variants.
Global Collaboration for Rare Hemoglobin Variant Registries and Research
Due to the rarity of this compound, a single institution is unlikely to encounter enough cases to conduct a comprehensive study. Therefore, global collaboration through the establishment and maintenance of rare hemoglobin variant registries is essential.
Databases such as the Hemoglobin Variant Database (HbVar) serve as central repositories for information on hemoglobin variants and thalassemias. nih.gov The inclusion of detailed clinical, hematological, and molecular data on individuals with this compound in such registries would create a valuable resource for researchers and clinicians worldwide. This would facilitate a better understanding of the natural history of the condition, genotype-phenotype correlations, and the identification of any potential modifying factors.
International collaboration can also accelerate research into the fundamental mechanisms of the disease and the development of new therapies. Sharing of standardized data and biological samples can enable larger-scale studies that would not be possible otherwise. The American Society of Hematology (ASH) Research Collaborative Data Hub is another example of an initiative that aims to harness the power of big data to advance research in hematologic diseases, including rare disorders. nih.gov
Methodological Advancements in Non-Invasive Hemoglobin Analysis for Variant Detection (Conceptual Research)
The development of non-invasive methods for hemoglobin analysis represents a significant goal in hematology diagnostics. While currently in the conceptual and early research stages for variant detection, such technologies could one day offer a more patient-friendly approach to screening and monitoring.
Optical techniques, such as multispectral imaging and photoplethysmography (PPG), are being explored for the non-invasive measurement of total hemoglobin concentration. nih.govmdpi.com Conceptually, advancements in these technologies could lead to the ability to detect subtle changes in the light absorption spectra of blood that might be indicative of the presence of an abnormal hemoglobin variant. nih.gov this compound, with its altered structure and tendency to exist in an oxidized state, may have a unique spectral signature that could potentially be detected non-invasively.
Another conceptual avenue involves the analysis of circulating cell-free DNA (cfDNA) in the blood. As red blood cells break down during hemolysis, they release their contents, including DNA from their precursor cells, into the bloodstream. Future technologies might allow for the detection of the specific HBB gene mutation for this compound from a simple blood draw without the need for isolating intact cells.
These non-invasive approaches are still highly conceptual for variant detection and require significant technological advancement before they can be considered for clinical application.
Q & A
Q. How can researchers validate the clinical significance of this compound in hematological disorders?
- Answer : Conduct retrospective cohort studies linking Hb Higashitochigi presence/absence with clinical outcomes (e.g., anemia severity, transfusion frequency). Use multivariate regression to adjust for confounders (e.g., comorbidities, iron status). Collaborate with biobanks to access large, annotated datasets. For translational relevance, integrate in silico predictions (molecular docking) with in vivo functional assays .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing non-normal distributions in this compound concentration data?
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Answer : Provide raw data (e.g., HPLC chromatograms, sequencing electropherograms) in supplementary materials or public repositories (NCBI SRA, Zenodo). Document assay protocols using MIAME (Minimum Information About a Microarray Experiment) or similar standards. Include detailed methods for statistical analyses and reagent lot numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
